Benazepril Hydrochloride

Description

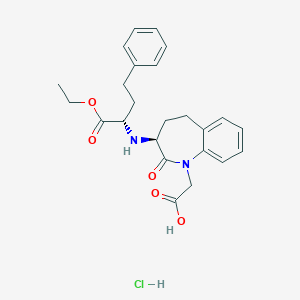

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045922 | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86541-74-4, 866541-74-4 | |

| Record name | Benazepril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystallographic Data of Benazepril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data available for benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This document summarizes the known polymorphic forms of this compound, their crystallographic parameters, and the experimental methodologies employed for their characterization.

Introduction to this compound Polymorphism

This compound exists in at least two distinct crystalline polymorphic forms, designated as Form A and Form B.[1][2][3][4] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. Form A is reported to be more stable at higher temperatures, while Form B can be transformed into Form A upon heating.[1][2][3][4]

Crystallographic Data of this compound Polymorphs

The crystallographic data for Form A and Form B of this compound have been determined primarily through single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[1][2][3][4] A summary of the key crystallographic parameters for both polymorphs is presented in the tables below for clear comparison.

Table 1: Crystallographic Data for this compound Form A[1][2][3][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 7.8655(4) |

| b (Å) | 11.7700(6) |

| c (Å) | 13.5560(7) |

| β (°) | 102.9470(10) |

| Volume (ų) | 1223.07(11) |

| Z (molecules per unit cell) | 2 |

Table 2: Crystallographic Data for this compound Form B[1][2][3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.9353(8) |

| b (Å) | 11.6654(11) |

| c (Å) | 26.6453(16) |

| β (°) | 90 |

| Volume (ų) | 2466.5(4) |

| Z (molecules per unit cell) | 4 |

Experimental Protocols

The characterization of this compound polymorphs involves a combination of crystallization and analytical techniques. The following sections detail the generalized experimental protocols for these procedures based on available literature.

Crystallization of Polymorphic Forms

Preparation of Form A: One common method for the preparation of Form A involves dissolving this compound in a suitable solvent, such as ethanol, followed by the addition of an anti-solvent, like heptane, at a controlled temperature (e.g., 20°C) to induce crystallization.[5] An alternative approach involves passing hydrogen chloride gas into a solution of benazepril free base in diethyl ether and subsequently filtering the resulting suspension.[5] Recrystallization from a mixture of 3-pentanone and methanol (10:1) has also been reported to yield Form A.[6]

Preparation of Form B: The preparation of Form B can be achieved by dissolving the benazepril free base in a ketone solvent, such as acetone, and then introducing hydrogen chloride gas at approximately room temperature.[7] Another method involves the addition of an aqueous solution of hydrochloric acid to a solution of the benazepril free base in ethyl acetate, followed by stirring to induce precipitation of Form B.[8]

Analytical Characterization

Single-Crystal X-ray Diffraction (SCXRD): Single crystals of Form A and Form B are mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD): Powder samples of this compound are analyzed using a powder X-ray diffractometer. The instrument is typically equipped with a Cu Kα radiation source. Data is collected over a specific 2θ range (e.g., 4-40°) at room temperature. The resulting diffraction patterns provide a fingerprint of the crystalline form and can be used to identify and differentiate between polymorphs.

Other Analytical Techniques: In addition to X-ray diffraction, other techniques are employed to characterize the polymorphic forms of this compound:[1][2][3][4]

-

Differential Scanning Calorimetry (DSC): Used to determine the melting points and thermal transitions of the polymorphs.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and solvent content of the crystals.

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify characteristic vibrational modes of the different polymorphic forms.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[9][10] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS pathway plays a crucial role in regulating blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like benazepril.

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.

Conclusion

This technical guide has summarized the key crystallographic data and experimental protocols for the known polymorphic forms of this compound. The distinct crystal structures of Form A and Form B underscore the importance of polymorphic screening in drug development. A thorough understanding of the crystallographic properties of active pharmaceutical ingredients like this compound is essential for ensuring consistent product quality, stability, and therapeutic efficacy. The provided information serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound and other pharmaceutical compounds.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Renin angiotensin aldosterone system | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and characterization of Forms A and B of this compound-Academax [academax.com]

- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2006084761A1 - Crystalline polymorphs of this compound - Google Patents [patents.google.com]

- 8. WO2004013105A1 - Crystalline polymorphic and amorphous forms of this compound - Google Patents [patents.google.com]

- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to Benazepril Hydrochloride: Molecular Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document delves into its core molecular and physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of benazepril, a prodrug that is metabolized in the body to its active form, benazeprilat. The presence of the hydrochloride salt enhances the compound's solubility and stability for pharmaceutical formulation.

Chemical Structure:

The chemical structure of this compound is characterized by a benzazepine ring system linked to an N-carboxymethyl-dipeptide analog.

(Image of the chemical structure of this compound would be placed here in a real document)

Chemical and Molecular Data:

| Property | Value | Source |

| Chemical Name | 2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid hydrochloride | |

| Chemical Formula | C24H29ClN2O5 | [1][2] |

| Molecular Weight | 460.95 g/mol | [1][2] |

| CAS Number | 86541-74-4 | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms.

| Property | Value | Source |

| Melting Point | 188-190 °C | [3] |

| Solubility | >100 mg/mL in water, ethanol, and methanol. Sparingly soluble in aqueous buffers. Soluble in DMSO (~34 mg/mL) and DMF (~30 mg/mL). | [3][4] |

| pKa (Predicted) | Strongest Acidic: 3.53; Strongest Basic: 5.36 | [2] |

| logP (Predicted) | 1.14 | [2] |

| Appearance | White to off-white crystalline powder. | [3] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is a prodrug that undergoes hepatic cleavage of its ester group to form its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).

The RAAS plays a critical role in regulating blood pressure and fluid and electrolyte balance. Inhibition of ACE by benazeprilat leads to a cascade of effects that result in vasodilation and a reduction in blood pressure.

References

An In-depth Technical Guide to the Pharmacokinetics of Benazepril Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of benazepril hydrochloride, a widely used angiotensin-converting enzyme (ACE) inhibitor, in key animal models. Benazepril is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2][3] This document summarizes quantitative pharmacokinetic data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] The active metabolite, benazeprilat, is a potent and selective inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][5][6] Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and cardiac load.[5][7] This mechanism makes benazepril effective in treating conditions such as hypertension, congestive heart failure, and chronic kidney disease in various species.[3][4][5]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat on ACE.

Pharmacokinetic Profiles in Animal Models

The following tables summarize key pharmacokinetic parameters of benazepril and its active metabolite, benazeprilat, following oral administration of this compound in dogs and cats.

(Following single or repeated oral administration of benazepril HCl)

| Parameter | Benazepril | Benazeprilat | Dose (mg/kg) | Study Notes | Reference |

| Tmax (hours) | ~0.5 | 1.25 - 2.0 | ~0.5 | Rapid absorption of the prodrug. | [8],[9],[2] |

| Terminal t½ (hours) | Rapidly eliminated | 3.5 - 19.0 | ~0.5 | Biphasic elimination for benazeprilat. | [8],[10],[11] |

| Accumulation Ratio (R) | Not Applicable | 1.47 | 0.5 | After 14 days of once-daily dosing. | [8],[2],[12] |

| Excretion Routes | - | Biliary and Urinary (approx. equal) | - | Dual excretion pathway may be beneficial in renal insufficiency. | [10],[11] |

| ACE Inhibition (Peak) | - | >95% | 0.25 - 1.0 | Maximal inhibition is achieved rapidly. | [9],[12] |

| ACE Inhibition (24h) | - | >80% | 0.25 - 1.0 | Long-lasting inhibition supports once-daily dosing. | [9],[12] |

(Following single or repeated oral administration of benazepril HCl)

| Parameter | Benazepril | Benazeprilat | Dose (mg/kg) | Study Notes | Reference |

| Tmax (hours) | ~2.0 | ~1.5 - 2.0 | 0.25 - 1.0 | Peak concentrations are reached rapidly. | [13],[14] |

| Terminal t½ (hours) | ~1.4 | ~27.7 - 29.0 | 0.25 - 1.0 | Biphasic decline with a long terminal phase for benazeprilat. | [13],[14] |

| Accumulation Ratio (R) | Not Applicable | 1.24 - 1.46 | 0.25 - 1.0 | Slight bioaccumulation with repeated dosing. | [13],[14],[12] |

| Excretion Routes | - | Biliary (~85%) and Urinary (~15%) | 1.0 | Predominantly biliary excretion. | [15],[14] |

| ACE Inhibition (Peak) | - | >98% | 0.25 - 1.0 | Marked and rapid inhibition of ACE. | [13] |

| ACE Inhibition (24h) | - | >87% | 0.25 - 1.0 | Sustained ACE inhibition over 24 hours. | [13] |

-

Rats: Following oral administration, benazepril is well-absorbed and undergoes complete first-pass metabolism to benazeprilat.[16]

-

Baboons: Absorption is good, but hydrolysis to benazeprilat is incomplete, leading to the formation of other hydrophilic metabolites.[16]

-

Horses: Systemic bioavailability of benazeprilat after oral benazepril administration is low, estimated at 3-4%.[17]

Experimental Protocols

The methodologies described below are generalized from common practices reported in pharmacokinetic studies of benazepril in animal models.

Caption: A generalized workflow for a typical preclinical pharmacokinetic study.

-

Animal Models and Dosing:

-

Species: Healthy adult dogs (e.g., Beagles) and cats are commonly used.[8][13] Studies may also involve rats and non-human primates like baboons.[16]

-

Administration: For oral studies, this compound is typically administered as tablets or via oral gavage.[2][8][18] Doses generally range from 0.25 to 1.0 mg/kg for dogs and cats.[9][13] Intravenous administration of benazeprilat is used to determine absolute bioavailability and clearance.[9][15]

-

-

Sample Collection:

-

Blood Sampling: Blood samples are collected serially from a catheterized vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Time Points: Sampling schedules are designed to capture the absorption, distribution, and elimination phases. Typical time points might include pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.

-

-

Bioanalytical Methods:

-

Quantification: The concentrations of benazepril and benazeprilat in plasma are determined using validated chromatographic methods.

-

Techniques: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods due to their high sensitivity and specificity.[8][19][20]

-

Sample Preparation: Prior to analysis, plasma samples typically undergo a solid-phase extraction (SPE) or protein precipitation step to remove interfering substances and concentrate the analytes.[20]

-

-

Pharmacokinetic Analysis:

-

Data Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software.

-

Parameters Calculated: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated to characterize the drug's behavior in the body.

-

-

Pharmacodynamic Assessment:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benazepril (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. Benazepril - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 6. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. manasalifesciences.com [manasalifesciences.com]

- 8. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, benazeprilat, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the active metabolite of benazepril, benazeprilat, and inhibition of plasma angiotensin-converting enzyme activity after single and repeated administrations to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.hpra.ie [assets.hpra.ie]

- 15. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic/pharmacodynamic modeling of benazepril and benazeprilat after administration of intravenous and oral doses of benazepril in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Benazepril on Survival of Dogs with Chronic Kidney Disease: A Multicenter, Randomized, Blinded, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of this compound and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vitro Activity of Benazeprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of benazeprilat, the active metabolite of the prodrug benazepril. Benazeprilat is a potent, non-sulfhydryl inhibitor of the angiotensin-converting enzyme (ACE) and is the primary mediator of the therapeutic effects observed with benazepril administration. This document details its core mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its influence on other key cellular signaling pathways.

Primary Mechanism of Action: ACE Inhibition

Benazepril is a prodrug that is rapidly metabolized in vivo, primarily in the liver, through the cleavage of its ester group to form the pharmacologically active diacid metabolite, benazeprilat.[1] The principal mechanism of action of benazeprilat is the potent and competitive inhibition of the Angiotensin-Converting Enzyme (ACE), also known as peptidyl-dipeptidase A.[2]

ACE is a critical zinc-dependent metalloproteinase and a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II exerts multiple physiological effects, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention. By inhibiting ACE, benazeprilat disrupts this cascade, leading to decreased plasma levels of angiotensin II. This reduction in angiotensin II results in vasodilation and decreased aldosterone secretion, which are the primary effects behind its use as an antihypertensive agent.[2]

References

Benazepril Hydrochloride and the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benazepril hydrochloride's mechanism of action as a renin-angiotensin system (RAS) inhibitor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways.

Core Mechanism of Action

Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE).[2][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[4][5]

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][6] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and enhanced sympathetic nervous system activity, all of which contribute to an increase in blood pressure.[6][7]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[6][7] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator, as ACE is also responsible for its degradation.[8] This dual action of reducing a vasoconstrictor and increasing a vasodilator contributes to the overall antihypertensive effect of benazepril.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological profile of benazepril and its active metabolite, benazeprilat.

Table 1: Pharmacokinetic Properties of Benazepril and Benazeprilat

| Parameter | Benazepril | Benazeprilat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting), 2.0 - 4.0 hours (non-fasting) | [8][9][10][11] |

| Plasma Protein Binding | ~96.7% | ~95.3% | [1][8] |

| Elimination Half-life (t1/2) | ~0.6 hours | Biphasic: Initial ~2.7 hours, Terminal ~22.3 hours | [11] |

| Effective Half-life for Accumulation | - | 10 - 11 hours | [8][11] |

| Metabolism | Rapidly and almost completely metabolized in the liver to benazeprilat. | - | [8][12] |

| Excretion | Primarily renal elimination of metabolites. | Primarily renal. | [8] |

Table 2: Pharmacodynamic Effects of Benazeprilat

| Parameter | Value | Reference(s) |

| ACE Inhibition (IC50) | ~4.3 nmol/L | [13] |

| ACE Inhibition in Plasma (≥10 mg dose) | ≥80-90% for at least 24 hours | [10][14] |

| Inhibition of Pressor Response to Angiotensin I (10 mg dose) | 60-90% (up to 4 hours post-dose) | [10] |

Table 3: Clinical Efficacy of Benazepril in Hypertension (Monotherapy)

| Dose | Seated Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference(s) |

| 10 mg once daily | Minimal effective dose | 470 mild-to-moderate hypertensive patients | [10] |

| 20 mg once daily | -12.2 / -7.7 mm Hg | 206 patients with mild to moderate hypertension | [15] |

| 20-80 mg once daily | ~6-12 / 4-7 mm Hg (24 hours post-dosing) | Multiple-dose studies | [14] |

Table 4: Clinical Efficacy of Benazepril in Combination Therapy

| Combination | Dose | Seated Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |

| Benazepril/Hydrochlorothiazide | 5 mg/6.25 mg and 10 mg/12.5 mg | 10 / 6 mm Hg (placebo-adjusted) | [14] |

| Benazepril/Hydrochlorothiazide | 20 mg/25 mg | 20 / 10 mm Hg (placebo-adjusted) | [14] |

| Benazepril/Amlodipine | - | Mean BP after dose adjustment: 131.6/73.3 mm Hg | [16] |

| Benazepril/Hydrochlorothiazide | - | Mean BP after dose adjustment: 132.5/74.4 mm Hg | [16] |

Key Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling and metabolic pathways associated with benazepril's function.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hispa.rs [hispa.rs]

- 6. idpublications.org [idpublications.org]

- 7. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SMPDB [smpdb.ca]

- 13. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Benazepril Hydrochloride (C24H29ClN2O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and chronic kidney disease.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a white to off-white, practically odorless crystalline powder.[3] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C24H29ClN2O5 | [4] |

| Molecular Weight | 460.9 g/mol | [4] |

| Melting Point | 188 to 190°C | [3] |

| pKa | 4.55 | [3] |

| Solubility | Highly soluble in water (>100 mg/mL), ethanol, and methanol.[5] Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[6] | [5][6] |

| Appearance | White to off-white crystalline powder | [5] |

| UV/Vis. λmax | 204, 237 nm | [6] |

Mechanism of Action

This compound is a prodrug that is de-esterified in the liver to its active metabolite, benazeprilat.[7][8] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10][11]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][7] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[10][12] Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[9]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to:

-

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, lowering peripheral vascular resistance and blood pressure.[12]

-

Reduced Aldosterone Secretion: Decreased angiotensin II leads to lower aldosterone levels, resulting in reduced sodium and water retention and a slight increase in serum potassium.[7][12]

-

Increased Bradykinin Levels: Inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of benazepril.[13]

This cascade of effects ultimately reduces blood pressure and the workload on the heart, making it an effective treatment for hypertension and heart failure.[11]

Figure 1: Mechanism of action of Benazeprilat on the Renin-Angiotensin-Aldosterone System (RAAS).

Pharmacokinetics

| Parameter | Description | Reference |

| Absorption | Following oral administration, benazepril is absorbed and rapidly converted to its active metabolite, benazeprilat, in the liver.[14] Food may slightly delay absorption but does not affect the bioavailability of benazeprilat.[14] | [14] |

| Metabolism | Benazepril is almost completely metabolized to benazeprilat and the glucuronide conjugates of both benazepril and benazeprilat.[7] | [7] |

| Time to Peak Plasma Concentration (Tmax) | Benazepril: 0.5-2 hours.[15] Benazeprilat: 1-2 hours (fasting), 2-4 hours (non-fasting).[7] | [7][15] |

| Protein Binding | Benazepril: ~96.7%. Benazeprilat: ~95.3%. | [7] |

| Elimination Half-life (Benazeprilat) | Biphasic elimination with an initial half-life of approximately 3 hours and a terminal half-life of around 17.3 hours.[15] | [15] |

| Excretion | Primarily excreted in the urine as benazeprilat and its glucuronide conjugate.[7] | [7] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of (S)-homophenylalanine ethyl ester with a benzazepinone derivative, followed by cyclization and salt formation.[16][17][18]

Illustrative Synthesis Steps:

-

Preparation of the Benzazepinone Intermediate: 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one can be halogenated, for example, with phosphorus pentachloride, to introduce a leaving group at the 3-position. Subsequent reactions can introduce an amino group at this position.

-

Condensation: The benzazepinone intermediate is condensed with (S)-homophenylalanine ethyl ester. This reaction can be achieved through various methods, including reductive amination or Michael addition.[17][18]

-

Hydrolysis and Salt Formation: The resulting ester is hydrolyzed to the carboxylic acid, yielding benazepril free base. This is then treated with hydrogen chloride in a suitable solvent (e.g., diethyl ether, methyl ethyl ketone) to precipitate this compound.

-

Purification: The crude product is often purified by recrystallization from solvents like ethyl acetate or a mixture of 3-pentanone and methanol to achieve the desired diastereomeric purity (SS isomer is the most potent) and crystalline form.[19]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the quantification of this compound and its related substances in bulk drug and pharmaceutical dosage forms.[2][20][21]

Typical HPLC Method:

-

Column: C18 stationary phase (e.g., Sunfire C-18, 250×4.6 mm, 5 µm).[20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjustment) and an organic modifier (e.g., methanol). A common composition is water:methanol (55:45, v/v).[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Retention Time: Under these conditions, this compound typically has a retention time of around 9.19 minutes.[20]

This method can be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable and accurate quantification.[20]

In Vitro ACE Inhibition Assay

The inhibitory activity of benazeprilat on ACE can be determined using various in vitro assays. A common method is a colorimetric or spectrophotometric assay using a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).[23][24]

General Protocol:

-

Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the inhibitor (benazeprilat) in a suitable buffer (e.g., borate buffer).

-

Pre-incubation: Incubate the ACE solution with various concentrations of the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[25]

-

Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate for a specific duration (e.g., 60 minutes at 37°C).[25] ACE will hydrolyze HHL to hippuric acid (HA) and histidyl-leucine.

-

Reaction Termination: Stop the reaction, often by adding a strong acid (e.g., HCl) or by heat deactivation.[25]

-

Quantification of Hippuric Acid: The amount of HA produced is quantified. This can be done by:

-

HPLC: Separating and quantifying HA by reverse-phase HPLC with UV detection.[24]

-

Spectrophotometry: Extracting HA with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm.[24][26]

-

Colorimetric Methods: Reacting HA with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) and measuring the absorbance of the resulting colored product.[25]

-

-

Calculation of IC50: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[25]

Figure 2: General experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound is a well-characterized ACE inhibitor with a solid foundation of preclinical and clinical data supporting its therapeutic use. Its efficacy is derived from the potent and specific inhibition of the angiotensin-converting enzyme by its active metabolite, benazeprilat, leading to effective modulation of the RAAS. The established analytical and experimental protocols provide robust methods for its continued study and quality control in drug development and manufacturing. This guide serves as a foundational resource for professionals engaged in the research and development of cardiovascular therapeutics.

References

- 1. Benazepril - Wikipedia [en.wikipedia.org]

- 2. ijrpr.com [ijrpr.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 86541-74-4 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. manasalifesciences.com [manasalifesciences.com]

- 12. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 13. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Pharmacokinetics and pharmacodynamics of this compound in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN110835319A - Synthesis method of benazepril intermediate and this compound - Google Patents [patents.google.com]

- 18. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

- 21. ijpbs.net [ijpbs.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 25. tandfonline.com [tandfonline.com]

- 26. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

Methodological & Application

Application Notes and Protocols for the Analysis of Benazepril Hydrochloride

These application notes provide detailed methodologies for the quantitative analysis of benazepril hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for this compound

This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and its related compounds or in combination with other drugs like hydrochlorothiazide.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

-

HPLC System: Perkin Elmer HPLC with isocratic pump, UV detector, and Rheodyne injector.[1]

-

Column: Sunfire C18 (250 x 4.6 mm, 5 µm particle size).[1] An equivalent L1 packing column can also be used.[3]

-

Mobile Phase: A filtered and degassed mixture of methanol and water (45:55 v/v), with the pH adjusted to 7.0 using 1% triethylamine.[1] Alternative mobile phases include acetonitrile and potassium hydrogen phosphate buffer (pH 7) (40:60 v/v) or a mixture of methanol and a tetrabutylammonium bromide solution.[3][4]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: Ambient, or maintained at 30°C.[6]

1.2. Reagents and Solutions Preparation:

-

Reagents: Analytically pure this compound, methanol (LC grade), water (LC grade), and triethylamine (analytical reagent grade) are required.[1]

-

Mobile Phase Preparation: Mix 450 mL of methanol with 550 mL of water. Adjust the pH to 7.0 with 1% triethylamine. Filter the solution through a 0.45 µm filter and sonicate for 15 minutes for degassing.[1]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of USP this compound Reference Standard (RS) in the mobile phase to obtain a desired concentration (e.g., 0.2 mg/mL).[6]

-

Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask.

-

Add a suitable volume of the mobile phase (or methanol) and sonicate or shake mechanically to dissolve the drug.[7]

-

Dilute to volume with the same solvent.

-

Centrifuge the solution and filter the supernatant through a suitable filter.[7]

-

Further dilute with the mobile phase to achieve a final concentration within the linear range of the method.

-

1.3. Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Data Presentation

| Validation Parameter | This compound | Reference |

| Linearity Range | 0.1 - 20 µg/mL | [1] |

| Accuracy (% Recovery) | 98.66 - 99.32% | [1] |

| Precision (%RSD) | Intra-day: 0.11 - 0.19% Inter-day: 1.11 - 1.72% | [1] |

| Limit of Detection (LOD) | 0.07 µg/mL | [1] |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | [1] |

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

UV-Spectrophotometric Method for this compound

This section describes a simple and rapid UV-spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.[8]

Experimental Protocol

2.1. Instrumentation:

A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is required.

2.2. Reagents and Solutions Preparation:

-

Reagent: Methanol (analytical grade).[8]

-

Solvent: Methanol is used as the solvent.[8]

-

Standard Stock Solution: Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of methanol to get a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL.[8]

-

Sample Solution: Prepare the sample solution from the tablet powder, similar to the HPLC method, to obtain a final concentration within the calibration range.

2.3. Determination of Maximum Wavelength (λmax):

Prepare a 10 µg/mL solution of this compound in methanol and scan it in the UV range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined. For this compound in methanol, the λmax is typically observed at 237 nm.[8]

2.4. Calibration Curve:

From the standard stock solution, prepare a series of dilutions ranging from 2-22 µg/mL. Measure the absorbance of these solutions at the λmax (237 nm) against a methanol blank. Plot a calibration curve of absorbance versus concentration.[8]

Data Presentation

| Parameter | Value | Reference |

| λmax | 237 nm | [8] |

| Linearity Range | 2 - 22 µg/mL | [8] |

| Correlation Coefficient (r²) | 0.961 | [8] |

| Limit of Detection (LOD) | 5.5 µg/mL | [8] |

| Limit of Quantitation (LOQ) | 16.6 µg/mL | [8] |

Experimental Workflow Diagram

Caption: UV-Spectrophotometric analysis workflow.

Dissolution Testing for this compound Tablets

This protocol outlines the dissolution testing for this compound tablets as per USP guidelines.[7]

Experimental Protocol

3.1. Dissolution Parameters:

-

Apparatus: USP Apparatus 2 (Paddle).[7]

-

Dissolution Medium: 500 mL of water.[7]

-

Paddle Speed: 50 rpm.[7]

-

Temperature: 37 ± 0.5 °C.

-

Sampling Time: 30 minutes.[7]

3.2. Analytical Finish:

The amount of this compound dissolved can be determined using a validated HPLC method.[7]

-

Chromatographic System: The same HPLC system as described in Section 1 can be used.

-

Procedure:

-

At the specified time, withdraw a sample from the dissolution vessel and filter it.

-

Inject an appropriate volume (e.g., 60 µL) of the filtered sample into the chromatograph.[7]

-

Measure the peak response for benazepril.

-

Calculate the amount of dissolved this compound by comparing the peak response with that of a standard solution of known concentration.

-

3.3. Acceptance Criteria:

-

Test 1: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[7]

-

Test 2: If specified, not less than 70% (Q) of the labeled amount is dissolved in 45 minutes.[7]

Logical Relationship Diagram

References

- 1. longdom.org [longdom.org]

- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. tsijournals.com [tsijournals.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. This compound [drugfuture.com]

- 7. This compound Tablets [drugfuture.com]

- 8. ajrconline.org [ajrconline.org]

Application Notes and Protocols for Testing Benazepril in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It acts by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] This mechanism leads to vasodilation and a reduction in blood pressure.[1] Preclinical evaluation of benazepril's efficacy and mechanism of action relies on the use of well-characterized animal models of hypertension. This document provides detailed application notes and protocols for testing benazepril in three commonly used rodent models: the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) renovascular hypertension model, and the Deoxycorticosterone Acetate (DOCA)-salt hypertension model.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for investigating the antihypertensive effects of benazepril. Each model recapitulates different aspects of human hypertension.

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension, characterized by a polygenic etiology that leads to a gradual increase in blood pressure with age.[4] The SHR model is particularly useful for studying the long-term effects of antihypertensive drugs on the development of hypertension and associated end-organ damage.[5]

-

Two-Kidney, One-Clip (2K1C) Model: This is a model of renovascular hypertension, induced by surgically constricting one renal artery while leaving the contralateral kidney untouched.[6][7] This procedure activates the RAAS, leading to a rapid and sustained increase in blood pressure, making it an ideal model to study RAAS inhibitors like benazepril.[8]

-

DOCA-Salt Model: This is a model of mineralocorticoid-induced, low-renin hypertension.[9][10] It is established by unilateral nephrectomy, implantation of a DOCA pellet (a synthetic mineralocorticoid), and providing high-salt drinking water.[2] This model is useful for investigating the effects of antihypertensive agents in a state of volume expansion and suppressed plasma renin activity.[11]

Data Presentation: Efficacy of Benazepril in Hypertensive Rat Models

The following tables summarize the quantitative data on the antihypertensive effects of benazepril in the SHR, 2K1C, and DOCA-salt rat models.

Table 1: Effect of Benazepril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day, p.o.) | Treatment Duration | Age of Rats (weeks) | Baseline SBP (mmHg) | SBP after Treatment (mmHg) | Percent Reduction in SBP | Reference |

| 3 | 12 weeks | 4-16 | Not specified | Significantly reduced | Dose-dependent reduction | [4] |

| 10 | 12 weeks | 4-16 | Not specified | Significantly reduced | Dose-dependent reduction | [4] |

| 1, 3, 10 (i.p. infusion) | 3 weeks | 17 | Not specified | Dose-dependent reduction | Dose-dependent reduction | [5] |

| 0.3 - 10 | Single dose | Not specified | Not specified | Significant reduction | Not specified | [12] |

Table 2: Effect of Benazepril on Blood Pressure in Renovascular Hypertensive (2K1C) Rats

| Dose (mg/kg/day, p.o.) | Treatment Duration | Baseline Blood Pressure (mmHg) | Blood Pressure after Treatment (mmHg) | Percent Reduction in Blood Pressure | Reference |

| 0.3 - 10 | Single or repeated | Not specified | Significant antihypertensive effect | Not specified | [12] |

Table 3: Effect of Benazepril on Blood Pressure in DOCA-Salt Hypertensive Rats

| Dose (mg/kg/day, p.o.) | Treatment Duration | Baseline Blood Pressure (mmHg) | Blood Pressure after Treatment (mmHg) | Effect | Reference |

| 3 - 30 | Single or repeated | Not specified | No clear effect | Not significant | [12] |

Experimental Protocols

Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension

This protocol describes the surgical procedure to induce renovascular hypertension in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p.)

-

Surgical instruments (scalpel, forceps, scissors)

-

Silver U-shaped clips (internal diameter of 0.2 mm)[8]

-

Sutures

-

Animal warming pad

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the fur on the left flank and disinfect the area with 70% ethanol.

-

Make a flank incision to expose the left kidney.

-

Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.[13]

-

Place a silver U-shaped clip with an internal diameter of 0.2 mm around the left renal artery to partially constrict it.[8]

-

Ensure that blood flow is not completely occluded.

-

Suture the muscle and skin layers.

-

Allow the rats to recover on a warming pad.

-

House the rats individually and provide food and water ad libitum.

-

Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks after surgery.[8]

Protocol 2: Induction of DOCA-Salt Hypertension

This protocol details the procedure for inducing mineralocorticoid-dependent hypertension.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Deoxycorticosterone acetate (DOCA) pellets or subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day)[9]

-

1% NaCl solution in drinking water

-

Surgical instruments

-

Sutures

-

Animal warming pad

Procedure:

-

Perform a unilateral nephrectomy (removal of one kidney) under anesthesia. A flank incision is made to access and ligate the renal vessels and ureter of the left kidney before its removal.[9]

-

Suture the incision and allow the rat to recover.

-

Following recovery from surgery, implant a DOCA pellet subcutaneously or begin subcutaneous injections of DOCA.[9]

-

Replace the standard drinking water with a 1% NaCl solution.[2]

-

House the rats individually.

-

Monitor blood pressure and body weight regularly. Significant hypertension usually develops within 4 weeks.[10]

Protocol 3: Administration of Benazepril

This protocol outlines the procedure for oral administration of benazepril to rats.

Materials:

-

Benazepril hydrochloride tablets (e.g., 5 mg, 10 mg, 20 mg)[1]

-

Vehicle for suspension (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Mortar and pestle or homogenizer

-

Oral gavage needles

-

Syringes

Procedure:

-

Calculate the required dose of benazepril based on the rat's body weight. Doses typically range from 0.3 to 30 mg/kg/day.[12]

-

Crush the benazepril tablet into a fine powder using a mortar and pestle.

-

Suspend the powder in the chosen vehicle to a known concentration.

-

Administer the benazepril suspension to the rats once daily via oral gavage.

-

For control groups, administer the vehicle alone using the same procedure.

-

Continue the treatment for the duration specified in the experimental design.

Protocol 4: Measurement of Systolic Blood Pressure using the Tail-Cuff Method

This non-invasive method is commonly used for repeated blood pressure measurements in conscious rats.[14][15]

Materials:

-

Tail-cuff blood pressure measurement system (including a restrainer, an occlusion cuff, a sensor, and a control unit)

-

Warming chamber or pad for the rat

Procedure:

-

Acclimatize the rats to the restraining procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[16]

-

Warm the rat for 10-15 minutes at a constant temperature (around 32-34°C) to ensure adequate blood flow to the tail.[17]

-

Place the rat in the restrainer.

-

Position the occlusion cuff and the sensor on the rat's tail according to the manufacturer's instructions.

-

Inflate and deflate the cuff automatically using the system. The system detects the return of blood flow and records the systolic blood pressure.[15]

-

Perform at least 5-7 consecutive measurements and calculate the average to obtain a reliable reading for each animal.

-

Conduct measurements at the same time each day to minimize diurnal variations.

Mandatory Visualizations

Signaling Pathway

References

- 1. This compound – Rat Guide [ratguide.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of this compound on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of losartan and benazepril on abnormal circadian blood pressure rhythm and target organ damage in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]

- 7. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. ijpp.com [ijpp.com]

- 9. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijvets.com [ijvets.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

Application Notes and Protocols: Investigating the Renoprotective Effects of Benazepril Hydrochloride in Experimental Models of Renal Failure

Audience: Researchers, scientists, and drug development professionals.

Note on Scientific Premise: Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor widely recognized for its reno-protective effects. It is a standard therapeutic agent used to slow the progression of chronic kidney disease (CKD), not to induce it.[1][2][3] Its mechanism involves inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), which reduces blood pressure, decreases proteinuria, and ameliorates kidney damage.[4][5][6] Therefore, this document provides protocols for established methods of inducing experimental renal failure and subsequent application notes on how to use this compound as a therapeutic agent within these models to study its protective mechanisms.

Part 1: Protocols for Induction of Experimental Renal Failure

Two common and well-validated models for inducing renal failure in rodents are the surgical 5/6 nephrectomy model for chronic kidney disease (CKD) and the chemical-induced adenine nephropathy model for CKD. A third model, gentamicin-induced nephrotoxicity, is often used for acute kidney injury (AKI).

Protocol 1.1: 5/6 Subtotal Nephrectomy Model in Rats (Surgical Induction of CKD)

This model reduces the functioning renal mass, leading to hypertension, proteinuria, and progressive glomerulosclerosis, closely mimicking human CKD.[7][8]

Objective: To surgically induce chronic renal failure by removing the right kidney and approximately two-thirds of the left kidney.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scalpels, forceps, scissors, retractors, silk sutures)

-

Heating pad to maintain body temperature

-

Sterile saline

-

Hemostatic agent (e.g., absorbable gelatin sponge)

-

Post-operative analgesic (e.g., buprenorphine)

Methodology:

-

Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Shave and disinfect the abdominal area.[1]

-

Right Nephrectomy: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines with sterile, saline-moistened gauze to locate the right kidney. Ligate the right renal artery, vein, and ureter with silk sutures and carefully excise the entire right kidney.[9]

-

Left Subtotal Nephrectomy: Expose the left kidney. Ligate the upper and lower segmental renal arteries with fine silk sutures to induce infarction of approximately two-thirds of the kidney.[9] Alternatively, the upper and lower poles of the kidney can be surgically resected (polectomy).[7]

-

Closure and Recovery: Apply a hemostatic agent to any bleeding surfaces. Close the abdominal wall and skin in layers using sutures. Administer a post-operative analgesic and allow the animal to recover in a clean, warm cage.

-

Model Validation: The CKD model is typically established within 2-4 weeks post-surgery. Validation is confirmed by measuring key biomarkers.

Protocol 1.2: Adenine-Induced Model in Rodents (Dietary Induction of CKD)

Oral administration of a high dose of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, interstitial inflammation, and fibrosis.[10][11]

Objective: To induce chronic renal failure through dietary or gavage administration of adenine.

Materials:

-

Male C57BL/6 mice or Wistar rats

-

Adenine powder

-

Powdered rodent chow or vehicle for gavage (e.g., 0.5% Carboxymethylcellulose - CMC)

-

Metabolic cages for urine collection

Methodology (Rat):

-

Diet Preparation: Mix adenine into standard powdered chow at a concentration of 0.75% (w/w).[11][12]

-

Administration: Provide the adenine-containing diet ad libitum for 4 weeks. A control group should receive the standard diet without adenine.

-

Monitoring: Monitor body weight, food intake, and water consumption regularly. Animals on an adenine diet may exhibit weight loss.[13]

-

Model Validation: After 4 weeks, place rats in metabolic cages to collect 24-hour urine for proteinuria analysis. Collect blood samples to measure serum creatinine and Blood Urea Nitrogen (BUN).

Methodology (Mouse):

-

Dosage Preparation: Prepare a suspension of adenine in 0.5% CMC.

-

Administration: Administer adenine daily via oral gavage at a dose of 50 mg/kg body weight for 28 days.[14][15] This method provides more precise dosing compared to dietary administration.

-

Model Validation: Similar to the rat model, assess renal function via urinary and serum biomarkers at the end of the administration period.

Part 2: Application of this compound in Renal Failure Models

Once the experimental renal failure model is established and validated, benazepril can be administered to investigate its therapeutic effects.

Application Note 2.1: Treatment of 5/6 Nephrectomized Rats with Benazepril

Objective: To assess the efficacy of benazepril in mitigating hypertension, proteinuria, and glomerulosclerosis in a surgical CKD model.

Experimental Design:

-

Group 1 (Sham): Sham-operated rats receiving vehicle (e.g., distilled water) daily by gavage.

-

Group 2 (CKD Control): 5/6 nephrectomized rats receiving vehicle daily by gavage.

-

Group 3 (CKD + Benazepril): 5/6 nephrectomized rats receiving benazepril daily by gavage.

Protocol:

-

Treatment Initiation: Begin treatment 2 to 4 weeks after the 5/6 nephrectomy surgery, once renal failure is established.

-

Dosage and Administration: Administer this compound via oral gavage. A typical dose for rats is 10 mg/kg/day .[16] The treatment duration is commonly 8 to 12 weeks.

-

Monitoring and Endpoints:

-

Weekly/Bi-weekly: Measure systolic blood pressure using the tail-cuff method.

-

Endpoint (After 8-12 weeks):

-

Collect 24-hour urine to measure total protein excretion.

-

Collect blood to measure serum creatinine and BUN.

-

Euthanize animals and harvest the remnant kidney for histopathological analysis (e.g., H&E and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

-

-

Data Presentation: Expected Outcomes

The following tables summarize typical quantitative data from studies using benazepril in experimental renal failure models.

Table 1: Renal Function and Blood Pressure in 5/6 Nephrectomy Rat Model

| Group | Systolic Blood Pressure (mmHg) | Serum Creatinine (mg/dL) | BUN (mg/dL) | 24-h Proteinuria (mg/day) |

|---|---|---|---|---|

| Sham | 120 ± 10 | 0.5 ± 0.1 | 20 ± 5 | 15 ± 5 |

| CKD Control | 180 ± 15 | 1.8 ± 0.4 | 85 ± 10 | 200 ± 40 |

| CKD + Benazepril | 140 ± 12 | 1.1 ± 0.3 | 55 ± 8 | 90 ± 25 |

Data are presented as mean ± SD and are representative values compiled from typical outcomes in the literature.[16][17][18]

Table 2: Benazepril Dosage Information for Rodent Models

| Animal Model | Drug | Route of Administration | Dosage | Reference |

|---|---|---|---|---|

| Rat (Adriamycin-induced) | Benazepril | Oral Gavage | 6 mg/kg/day | [19] |

| Rat (Diabetic Nephropathy) | Benazepril | Oral Gavage | 10 mg/kg/day | [16] |

| Rat (General CKD) | Benazepril | Oral | 0.5 - 1.0 mg/kg/day | [6] |

| Dog (Remnant Kidney) | Benazepril | Oral | 2 mg/kg/day |[20] |

Part 3: Signaling Pathways and Experimental Workflows

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is an ACE inhibitor that acts by blocking the conversion of angiotensin I to angiotensin II, a key vasoconstrictor and stimulator of aldosterone.[2][4] This inhibition leads to vasodilation, reduced sodium and water retention, and decreased blood pressure.[21]

Caption: The RAAS pathway and the inhibitory site of action for Benazepril.

Experimental Workflow Diagram

The diagram below outlines the logical steps for inducing renal failure and testing the efficacy of a therapeutic agent like benazepril.

Caption: Workflow for testing Benazepril in an induced renal failure model.

References

- 1. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 4. Acute kidney injury models - Enamine [enamine.net]

- 5. ClinPGx [clinpgx.org]

- 6. This compound – Rat Guide [ratguide.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. revistanefrologia.com [revistanefrologia.com]

- 9. scielo.br [scielo.br]

- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ebm-journal.org [ebm-journal.org]

- 13. Ameliorative Effect of Chrysin on Adenine-Induced Chronic Kidney Disease in Rats | PLOS One [journals.plos.org]

- 14. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 15. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of benazepril on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of valsartan and benazepril on glomerulosclerosis in rats with 5/6 nephrectomy [manu41.magtech.com.cn]

- 18. karger.com [karger.com]

- 19. Effects of the combined use of benazepril and valsartan on apoptosis in the kidney of rats with adriamycin-induced nephritic glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. teachmephysiology.com [teachmephysiology.com]

Application Notes and Protocols: Benazepril Hydrochloride in Feline Chronic Renal Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benazepril hydrochloride in the management of chronic renal failure (CRF) in felines, with a focus on data from key clinical studies and detailed experimental protocols.

Introduction

Chronic renal failure is a common and progressive condition in aging felines. This compound, an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of CRF.[1][2][3] It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This action leads to vasodilation, reduced blood pressure, and a decrease in intraglomerular pressure, thereby mitigating proteinuria, a key prognostic indicator in CRF.[4][5][6] Benazepril is primarily metabolized to its active form, benazeprilat, which is excreted through both the kidneys and the biliary system in cats, a favorable pharmacokinetic profile for patients with compromised renal function.[4]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). In renal disease, the RAAS is often over-activated, leading to hypertension and proteinuria. Benazepril, as an ACE inhibitor, interrupts this cascade.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazepril.

Summary of Quantitative Data from Feline CRF Studies

The following tables summarize key quantitative data from clinical trials investigating the efficacy of benazepril in cats with chronic renal failure.

Table 1: Benazepril Dosage and Administration in Feline CRF Studies

| Study/Reference | Dosage of this compound | Dosing Frequency |

| King et al. (2006)[7][8][9][10] | 0.5 - 1.0 mg/kg | Once daily |

| Morar et al.[4] | 0.25 mg/kg (initial week), then 0.5 mg/kg | Once daily |

| Watanabe & Mishina (2007)[11][12][13] | 1.0 mg/kg (spontaneous CRF) | Once daily |

| Plumb's Veterinary Drug Manual[1] | 0.25 - 1.0 mg/kg (for proteinuria) | Once or twice daily |

| MSD Veterinary Manual[2] | 0.5 mg/kg (adjunctive for congestive heart failure) | Once daily |

Table 2: Efficacy of Benazepril on Urine Protein-to-Creatinine (UPC) Ratio

| Study/Reference | Baseline UPC (if specified) | Outcome | p-value |

| King et al. (2006)[7][8][9][10] | Not specified | Significant reduction in UPC | P = 0.005 |

| Morar et al.[4] | Not specified | Significantly lower UPC after 4 weeks | P < 0.05 |

| BENRIC Clinical Trial (Interim)[14][15] | Varied (significant effects in cats with UPC > 1 and < 0.2) | Significant reduction in UPC | P < 0.05 |

| Sent et al. (2015)[5] | ≥ 0.2 and < 2.0 | 30.8% of benazepril-treated cats changed from proteinuric to borderline or non-proteinuric | Not specified for benazepril alone |

Table 3: Effect of Benazepril on Blood Pressure and Renal Survival

| Study/Reference | Parameter Measured | Outcome | p-value |

| Morar et al.[4] | Systolic, Diastolic, and Mean Arterial Pressure | Significantly lower after 4 weeks | P < 0.05 |

| Watanabe & Mishina (2007)[12][13] | Systemic Blood Pressure | Corrected systemic hypertension | P < 0.05 |

| King et al. (2006)[7][8][9] | Renal Survival Time (all cats) | No significant difference between benazepril and placebo groups (637 vs. 520 days) | P = 0.47 |

| King et al. (2006)[7][8][9] | Renal Survival Time (cats with UPC ≥ 1) | Longer survival with benazepril, but not statistically significant (402 vs. 149 days) | P = 0.27 |

| BENRIC Clinical Trial (Interim)[14][15] | Survival Time (all cats) | No significant difference (501 vs. 391 days) | Not specified |

| BENRIC Clinical Trial (Interim)[14][15] | Survival Time (cats with UPC > 1) | Longer survival with benazepril (401 vs. 126 days) | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the studies are outlined below.

Experimental Workflow for a Clinical Trial

References

- 1. todaysveterinarynurse.com [todaysveterinarynurse.com]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. vhc.missouri.edu [vhc.missouri.edu]

- 4. news-medical.net [news-medical.net]

- 5. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]

- 6. Urinalysis | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 10. Measuring Blood Pressure - catvets.com [catvets.com]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. ClinPGx [clinpgx.org]

- 15. Plasma Creatinine for Testing Renal Function: Avoid Misinterpretation - WSAVA2002 - VIN [vin.com]

Troubleshooting & Optimization

Benazepril Hydrochloride Solubility: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with benazepril hydrochloride.

Troubleshooting Guide

Question: My this compound is not dissolving in an aqueous buffer. What should I do?

Answer:

This compound exhibits pH-dependent solubility and is sparingly soluble in neutral aqueous buffers.[1][2] To address this, follow this troubleshooting workflow:

Frequently Asked Questions (FAQs)